molecular formula C12H14N2O2 B563189 rac Mephenytoin-d5 CAS No. 1185032-66-9

rac Mephenytoin-d5

Cat. No. B563189
CAS RN: 1185032-66-9
M. Wt: 223.287
InChI Key: GMHKMTDVRCWUDX-UPKDRLQUSA-N
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Description

Rac Mephenytoin-d5 is a labelled analog of rac Mephenytoin, which is an anticonvulsant agent . It is used for proteomics research .


Molecular Structure Analysis

The molecular formula of this compound is C12H9D5N2O2 . The molecular weight is 223.28 .


Physical And Chemical Properties Analysis

This compound is a white to off-white solid . It is soluble in DMSO and Methanol . The melting point is 135-136°C . The density is 1.2±0.1 g/cm3 .

Scientific Research Applications

Pharmacogenetics in Antiepileptic Drug Metabolism

Research in pharmacogenetics provides insights into how genetic variations affect the metabolism of drugs, including antiepileptic drugs (AEDs), by enzymes like CYP2C9 and CYP2C19. Mephenytoin, a prodrug closely related to rac Mephenytoin-d5, is metabolized by CYP2C19, offering a paradigm for studying drug metabolism and response variability among individuals. Understanding the metabolic pathways of compounds like this compound can enhance the development of safer and more effective therapeutic strategies, especially in conditions requiring precise dosing and management, such as epilepsy.

  • Metabolic Pathways and Genetic Variability : The study by Klotz (2007) on the metabolism of AEDs emphasizes the significance of CYP2C19 polymorphisms in affecting drug plasma concentrations and exposure, highlighting the importance of genetic factors in the clinical action of drugs. This research underlines the potential implications for this compound in pharmacokinetic studies and its utility in understanding patient-specific drug metabolism and efficacy, paving the way for personalized medication strategies (Klotz, 2007).

  • Pharmacogenetic Investigations : Further pharmacogenetic investigations, as reviewed by Löscher et al. (2009), into the genetic makeup influencing the treatment outcomes with AEDs, provide a comprehensive understanding of how genetic variability influences drug efficacy, tolerability, and safety. Such studies are integral in elucidating the pharmacological profiles of related compounds like this compound and in optimizing therapeutic regimens based on genetic predispositions (Löscher et al., 2009).

Safety and Hazards

Mephenytoin is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, wash off immediately with plenty of water . If swallowed, rinse mouth and seek medical advice .

properties

IUPAC Name

5-ethyl-3-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/i4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHKMTDVRCWUDX-UPKDRLQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)N(C(=O)N2)C)CC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662066
Record name 5-Ethyl-3-methyl-5-(~2~H_5_)phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185032-66-9
Record name 5-Ethyl-3-methyl-5-(~2~H_5_)phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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